(Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide
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Overview
Description
(Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide is a complex organic compound characterized by its unique structural features, including a phenyl group, a pyrimidinyl-substituted piperazine, and a sulfonyl propyl chain
Mechanism of Action
Target of Action
The primary target of the compound (Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its action by inhibiting protein kinases . The inhibition of these enzymes disrupts cellular signaling processes, leading to changes in cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
The compound this compound affects the protein kinase pathways . By inhibiting protein kinases, it disrupts the phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . This disruption can lead to downstream effects on cell growth regulation, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein kinases . This inhibition disrupts cellular signaling processes, leading to changes in cell growth regulation, differentiation, migration, and metabolism .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidinylpiperazine, a component of the compound, can act as an antagonist of the α2-adrenergic receptor
Molecular Mechanism
The molecular mechanism of action of (Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide is not well-defined . It is crucial to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are yet to be studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of pyrimidine with piperazine under controlled conditions to form 4-(pyrimidin-2-yl)piperazine.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group, forming 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl chloride.
Acrylamide Formation: The final step involves the reaction of the sulfonylated intermediate with (Z)-3-phenylacrylamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting the sulfonyl group or the double bond in the acrylamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-phenyl-N-(3-(piperazin-1-yl)sulfonyl)propyl)acrylamide: Lacks the pyrimidinyl substitution, which may affect its binding affinity and specificity.
(Z)-3-phenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide: Contains a pyridinyl group instead of pyrimidinyl, potentially altering its electronic properties and reactivity.
(Z)-3-phenyl-N-(3-((4-(triazol-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide: Features a triazole ring, which may confer different biological activities.
Uniqueness
The uniqueness of (Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide lies in its specific combination of functional groups, which can provide a balance of hydrophobic and hydrophilic properties, as well as potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
(Z)-3-phenyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c26-19(9-8-18-6-2-1-3-7-18)21-12-5-17-29(27,28)25-15-13-24(14-16-25)20-22-10-4-11-23-20/h1-4,6-11H,5,12-17H2,(H,21,26)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQARMUVBVRXCGB-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)/C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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